molecular formula C13H19ClN2O B2526077 N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride CAS No. 2064217-79-2

N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride

Cat. No. B2526077
CAS RN: 2064217-79-2
M. Wt: 254.76
InChI Key: WXNRWABBJYANET-UHFFFAOYSA-N
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Description

“N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 2064217-79-2 . It has a molecular weight of 254.76 . The compound is a solid at room temperature and should be stored at 2-8°C .


Molecular Structure Analysis

The molecular formula of “N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride” is C14H20N2O . The InChI code for the compound is 1S/C14H20N2O/c1-2-14(17)16(12-6-4-3-5-7-12)13-8-10-15-11-9-13/h3-7,13,15H,2,8-11H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride” are not available, related compounds have been involved in reactions such as peptide coupling reactions .


Physical And Chemical Properties Analysis

“N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride” is a solid at room temperature . It should be stored at 2-8°C . The compound has a molecular weight of 254.76 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines serve as crucial building blocks in drug development. The piperidine ring is a common motif in various pharmaceuticals. Researchers have explored the synthesis of substituted piperidines using intra- and intermolecular reactions. These derivatives play a significant role in designing drugs across more than twenty classes of pharmaceuticals and alkaloids . The hydrochloride salt of N-(4-(Piperidin-4-yl)phenyl)acetamide could be a valuable scaffold for novel drug candidates.

PARP Inhibition

Recent studies have identified compounds containing the piperidine moiety as potent inhibitors of poly(ADP-ribose) polymerase (PARP). For instance, the compound 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) exhibits excellent PARP 1 and 2 inhibition. It inhibits PARP activity in whole-cell assays and shows promise in treating cancers with mutant BRCA-1 and BRCA-2 genes .

Fungicidal Activity

In agriculture, controlling plant diseases caused by pathogens like Phytophthora capsici is essential. Piperidine derivatives have been investigated for their fungicidal properties. While not directly related to N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride, this field highlights the broader impact of piperidines in crop protection .

Structure–Activity Relationship Studies

Researchers have synthesized and evaluated various N-(piperidin-4-yl)benzamide derivatives. These compounds exhibit promising biological potential and inhibitory activity. Notably, compounds like 10b and 10j stand out in preliminary screenings. Understanding the structure–activity relationship of such derivatives aids in designing more effective molecules .

Multicomponent Reactions

Efficient methods for synthesizing substituted piperidines are crucial. Multicomponent reactions (MCRs) offer a cost-effective approach. Researchers explore MCRs involving piperidine precursors to access diverse piperidine derivatives. These reactions contribute to the rapid expansion of piperidine-related literature .

properties

IUPAC Name

N-(4-piperidin-4-ylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-4-2-11(3-5-13)12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNRWABBJYANET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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